

# Wye-687: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Wye-687 is a potent, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. It distinguishes itself by effectively targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. This dual inhibitory action allows for a more comprehensive blockade of the mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and pharmacological effects of Wye-687, supported by experimental protocols and signaling pathway diagrams.

## **Chemical Structure and Physicochemical Properties**

**Wye-687** is a pyrazolopyrimidine derivative with the IUPAC name methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate.[1] Its chemical and physical properties are summarized in the table below.



| Property                           | Value                                                                                                                                | Reference |
|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name                         | methyl N-[4-[4-morpholin-4-yl-<br>1-[1-(pyridin-3-<br>ylmethyl)piperidin-4-<br>yl]pyrazolo[3,4-d]pyrimidin-6-<br>yl]phenyl]carbamate | [1]       |
| Synonyms                           | WYE 687                                                                                                                              | [2]       |
| CAS Number                         | 1062161-90-3                                                                                                                         | [1][3][4] |
| Molecular Formula                  | C28H32N8O3                                                                                                                           | [1][3][4] |
| Molecular Weight                   | 528.61 g/mol                                                                                                                         | [1][3]    |
| Molecular Weight (dihydrochloride) | 601.53 g/mol                                                                                                                         | [2]       |
| Solubility                         | Insoluble in water and ethanol;<br>Soluble to 100 mM in DMSO<br>and water (as dihydrochloride<br>salt)                               | [2][4]    |
| Purity                             | ≥98% (HPLC)                                                                                                                          | [2]       |
| Storage                            | Desiccate at room temperature                                                                                                        | [2]       |

## **Mechanism of Action and Signaling Pathway**

**Wye-687** functions as an ATP-competitive inhibitor of the mTOR kinase domain.[2][4] This mechanism of action allows it to directly block the catalytic activity of mTOR, preventing the phosphorylation of its downstream substrates. A key feature of **Wye-687** is its ability to inhibit both mTORC1 and mTORC2 complexes.[1][5]

The mTOR signaling pathway is a central regulator of cellular processes. mTORC1, when activated, promotes protein synthesis and cell growth by phosphorylating substrates such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation of Akt at serine 473 (S473), as well as SGK and PKCα.







By inhibiting both complexes, **Wye-687** leads to a comprehensive shutdown of mTOR signaling. This results in the inhibition of phosphorylation of key downstream effectors of both mTORC1 (e.g., S6K) and mTORC2 (e.g., Akt at S473).[2][3]





Click to download full resolution via product page

Figure 1: Wye-687 Inhibition of the mTOR Signaling Pathway.



## **Pharmacological Properties**

**Wye-687** exhibits potent inhibitory activity against mTOR with high selectivity over other kinases, particularly those in the PI3K family.

| Parameter  | Value                                              | Reference |
|------------|----------------------------------------------------|-----------|
| mTOR IC50  | 7 nM                                               | [2][3][6] |
| ΡΙ3Κα ΙC50 | 81 nM (>100-fold selectivity vs mTOR)              | [3][6]    |
| РІЗКу ІС50 | $3.11~\mu\text{M}$ (>500-fold selectivity vs mTOR) | [3][6]    |

### In Vitro Activity

**Wye-687** has demonstrated significant anti-proliferative effects across a variety of cancer cell lines.[3] Its mechanism of action involves the induction of G1 cell cycle arrest and, in some cases, selective apoptosis.[2][3] Furthermore, **Wye-687** has been shown to down-regulate the expression of angiogenic factors such as VEGF and HIF-1α in cancer cells.[2][3] Studies in acute myeloid leukemia (AML) cell lines, including HL-60 and U937, have shown that **Wye-687** potently inhibits cell survival and proliferation, and induces caspase-dependent apoptotic death.[5][6][7]

## **In Vivo Activity**

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of **Wye-687**. In a U937 leukemic xenograft model, oral administration of **Wye-687** at doses of 5 or 25 mg/kg daily significantly inhibited tumor growth.[6][7] At day 15, tumor sizes were reduced by 50% and 75% for the 5 mg/kg and 25 mg/kg dose groups, respectively, compared to the vehicle control.[6] These studies also indicated that the treatment was well-tolerated, with no significant toxicities observed.[6][7]

# Experimental Protocols mTOR Kinase Assay (DELFIA Format)



This protocol describes a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) used to measure the inhibitory activity of **Wye-687** on purified FLAG-tagged mTOR.

#### Materials:

- Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 μM microcystin LR, and 100 μg/mL BSA.[3]
- Enzyme: Purified FLAG-TOR.[3]
- Substrate: His6-S6K.[3]
- ATP.
- Wye-687 or other test inhibitors dissolved in DMSO.
- Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[3]
- Detection Antibody: Europium-labeled monoclonal anti-P(T389)-p70S6K antibody.[3]
- DELFIA Enhancement Solution.[3]
- 96-well plates (MaxiSorp).

#### Procedure:

- Dilute the FLAG-TOR enzyme in the kinase assay buffer.
- In a 96-well plate, mix 12 μL of the diluted enzyme with 0.5 μL of the test inhibitor (Wye-687)
  or DMSO vehicle control.
- Initiate the kinase reaction by adding 12.5 μL of kinase assay buffer containing ATP and His6-S6K. The final reaction volume of 25 μL should contain 800 ng/mL FLAG-TOR, 100 μM ATP, and 1.25 μM His6-S6K.[3]
- Incubate the reaction plate for 2 hours at room temperature with gentle shaking.
- Terminate the reaction by adding 25 μL of Stop Buffer.



- Transfer 45  $\mu L$  of the terminated reaction mixture to a MaxiSorp plate containing 55  $\mu L$  of PBS.
- Allow the His6-S6K to attach to the plate for 2 hours.
- Aspirate the wells and wash once with PBS.
- Add 100 μL of DELFIA buffer containing 40 ng/mL of the Europium-labeled anti-P(T389)-S6K antibody.
- Incubate for 1 hour with gentle agitation.
- Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).
- Add 100 μL of DELFIA Enhancement solution to each well.
- Read the plates in a suitable plate reader (e.g., PerkinElmer Victor).
- Calculate the enzymatic activity and enzyme inhibition based on the obtained data.



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. WYE-687 Wikipedia [en.wikipedia.org]
- 2. WYE 687 dihydrochloride | mTOR Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. WYE-687 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of WYE-687, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Wye-687: A Potent and Selective Dual mTORC1/mTORC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684598#wye-687-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com